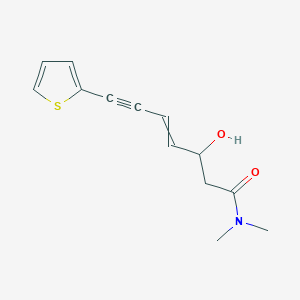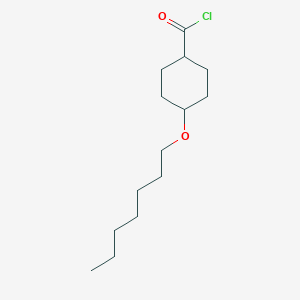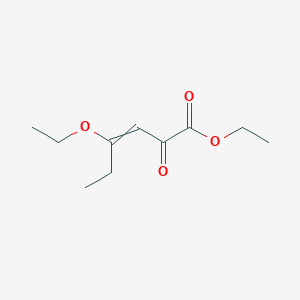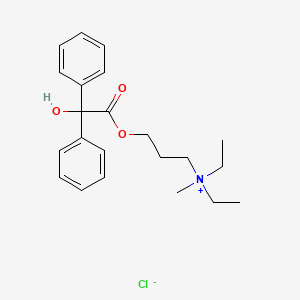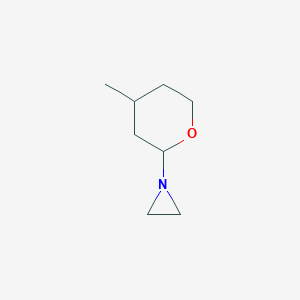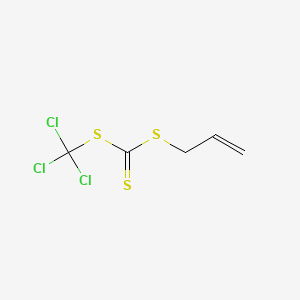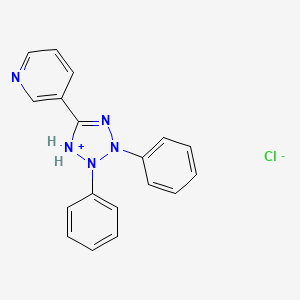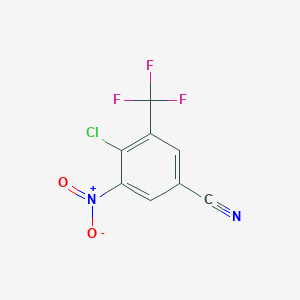
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF3N2O2. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzonitrile core. It is widely used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile typically involves the nitration of 4-chloro-3-(trifluoromethyl)benzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes the use of cyanide sources such as sodium cyanide or potassium cyanide, along with catalysts like cuprous bromide and nickel bromide .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitro-5-(trifluoromethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Applications De Recherche Scientifique
4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)aniline
Uniqueness: 4-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile stands out due to the presence of both nitro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Propriétés
Numéro CAS |
63580-93-8 |
|---|---|
Formule moléculaire |
C8H2ClF3N2O2 |
Poids moléculaire |
250.56 g/mol |
Nom IUPAC |
4-chloro-3-nitro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3N2O2/c9-7-5(8(10,11)12)1-4(3-13)2-6(7)14(15)16/h1-2H |
Clé InChI |
DNGYKJVZWDSKIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


